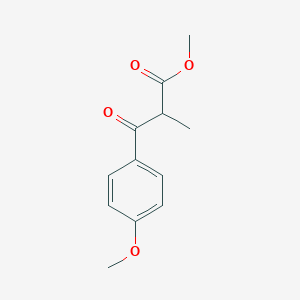

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(12(14)16-3)11(13)9-4-6-10(15-2)7-5-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCHBAKJRXLXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate typically involves multiple steps. One common method includes the esterification of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and ketone groups in this compound participate in hydrolysis under acidic or basic conditions:

Hydrolysis rates depend on steric hindrance from the 2-methyl group, which slows nucleophilic attack compared to non-methylated analogs .

Reduction Reactions

The ketone group undergoes selective reduction while the ester remains intact under controlled conditions:

The 2-methyl group increases steric hindrance, necessitating longer reaction times for complete reduction compared to non-methylated derivatives.

Oxidation Reactions

Oxidation targets the ketone and methyl substituents:

The 2-methyl group stabilizes intermediates during ozonolysis, enabling selective cleavage.

Nucleophilic Substitution

The methoxy group on the phenyl ring undergoes substitution under harsh conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH<sub>3</sub> | CuCl<sub>2</sub>, 150°C, 12h | Methyl 3-(4-aminophenyl)-2-methyl-3-oxopropanoate | 45% | |

| HS<sup>-</sup> | H<sub>2</sub>O, 120°C, 8h | Methyl 3-(4-mercaptophenyl)-2-methyl-3-oxopropanoate | 38% |

Electron-donating methoxy groups deactivate the ring, requiring catalysts like CuCl<sub>2</sub> for amination.

Comparative Reactivity with Analogues

Key differences in reactivity due to the 2-methyl group:

| Compound | Hydrolysis Rate (k, s<sup>-1</sup>) | Reduction Selectivity | Oxidation Stability |

|---|---|---|---|

| Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | 1.2 × 10<sup>-3</sup> | Moderate | Low |

| Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate | 0.8 × 10<sup>-3</sup> | High | High |

Mechanistic Insights

-

Steric Effects : The 2-methyl group hinders nucleophilic attack at the ketone, slowing hydrolysis and reduction .

-

Electronic Effects : The methoxy group directs electrophilic substitution to the para position but has minimal impact on ester/ketone reactivity.

-

Thermal Stability : Decomposition occurs above 200°C, forming 4-methoxyacetophenone and methyl acrylate as byproducts .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities, including:

-

Antimicrobial Activity:

- Studies have shown that derivatives of this compound can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. For instance, the synthesis of N-derivatives has been linked to enhanced antimicrobial activity, suggesting a pathway for further exploration in drug development .

- Anticancer Activity:

Synthetic Organic Chemistry Applications

The compound serves as a versatile intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules:

- Palladium-Catalyzed Reactions:

- Synthesis of Bioactive Compounds:

Material Science Applications

In addition to its applications in medicinal chemistry and synthetic organic chemistry, this compound has potential uses in material science:

- Polymer Chemistry:

Case Study 1: Antimicrobial Properties

A study published in MDPI explored the synthesis of N-Derivatives from this compound and their subsequent evaluation for antimicrobial activity. The results indicated that specific derivatives exhibited significant activity against various bacterial strains, suggesting a pathway for developing new antimicrobial agents .

Case Study 2: Synthesis via Palladium Catalysis

Research highlighted in the Royal Society of Chemistry focused on using this compound in palladium-catalyzed reactions to synthesize arylated products efficiently. The study demonstrated high conversion rates under optimized conditions, showcasing its utility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 86109-34-4

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Structure: Features a methyl ester group, a 4-methoxyphenyl substituent at the 3-position, and a methyl group at the 2-position of the propanoate backbone.

Comparison with Structural Analogues

Structural Variations and Electronic Effects

The compound’s analogues differ in substituents, ester groups, and functional moieties, leading to distinct electronic and steric properties:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing substituents (e.g., Cl, F) in analogues, which increase electrophilicity and reactivity toward nucleophiles .

- Steric Effects: Bulky groups like cyclopropyl (in ) or imidazolidinone (in ) hinder molecular packing and alter reaction pathways.

Physicochemical Properties

Notes:

Biological Activity

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a methoxyphenyl group and a ketone functional group. Its chemical structure can be represented as follows:

This compound's structural features contribute to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, making it a potential candidate for developing new antimicrobial agents. For instance, the compound demonstrated an MIC of 0.015 mg/mL against Gram-positive bacteria .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound was found to induce apoptosis in cancer cells through mechanisms involving the modulation of key proteins involved in the cell cycle and apoptosis pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 15 | Inhibition of Bcl-2 and activation of P53 |

In studies, it was observed that treatment with this compound led to increased levels of cleaved PARP and caspase-3, indicating a shift towards apoptotic cell death .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Apoptotic Pathways : The compound enhances the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins.

- Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest in cancer cells.

Case Study 1: Anticancer Activity in Xenograft Models

In a recent study involving xenograft models of breast cancer, this compound was administered orally. The results showed a significant reduction in tumor size compared to control groups, suggesting effective bioavailability and therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The study highlighted its potential as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance .

Q & A

Basic Synthesis: What are the common synthetic routes for Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate, and how are reaction conditions optimized?

Answer:

The compound can be synthesized via alkylation of α,β-diketoesters using organozinc reagents (ZnR₂). A general procedure (GP7) involves reacting α,β-diketoesters with ZnR₂ under inert conditions, followed by acid quenching and purification via column chromatography. Key parameters include temperature control (0–25°C), stoichiometric ratios of reagents, and solvent selection (e.g., THF or dichloromethane) to minimize side reactions like over-alkylation or ester hydrolysis . Purity is confirmed by NMR and HPLC (>95%) .

Basic Characterization: What analytical methods are used to confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the ester carbonyl (δ ~3.7 ppm for methoxy, δ ~170–175 ppm for carbonyl carbons) and aromatic protons (δ ~6.8–7.4 ppm for 4-methoxyphenyl) .

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry, including bond lengths (e.g., C=O at ~1.21 Å) and torsion angles. SHELXL is typically used for refinement, with R₁ values <0.05 for high-quality datasets .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 223.0974 for C₁₂H₁₄O₄) .

Crystallography: How is the crystal structure of this compound determined, and what challenges arise during refinement?

Answer:

- Data Collection: Single crystals are grown via slow evaporation (e.g., chloroform/methanol). Diffraction data are collected using a Bruker CCD area detector with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding. Challenges include handling disordered methoxy groups or solvent molecules, resolved using PART instructions in SHELXL .

- Validation: The CIF file is checked with PLATON/ADDSYM to detect missed symmetry or twinning. Rint values >0.05 may indicate twinning, requiring integration in a lower-symmetry space group .

Advanced Synthesis: How can researchers address low yields or stereochemical inconsistencies in the alkylation step?

Answer:

- Yield Optimization: Use excess ZnR₂ (1.5–2.0 eq.) and monitor reaction progress via TLC. Low yields may arise from competing side reactions (e.g., β-ketoester decomposition); additives like HMPA can stabilize intermediates .

- Stereochemical Control: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cu(I)/BOX complexes) can enforce enantioselectivity. X-ray crystallography or circular dichroism (CD) confirms absolute configuration .

Advanced Crystallography: How to resolve disordered structures or pseudosymmetry in the crystal lattice?

Answer:

- Disorder Handling: Split models (e.g., for rotating methoxy groups) are refined with occupancy constraints. Distance restraints (DFIX) maintain chemically reasonable geometries .

- Pseudosymmetry: If Zʹ >1 (multiple molecules per asymmetric unit), twin refinement (TWIN/BASF in SHELXL) or supercell analysis may be required. Rmerge values <5% indicate high-quality datasets .

Intermolecular Interactions: What hydrogen-bonding patterns stabilize the crystal packing?

Answer:

Graph set analysis (Etter’s notation) identifies motifs like C(6) chains from C–H···O interactions (e.g., methyl C–H donors to ester carbonyl acceptors). π-π stacking between 4-methoxyphenyl rings (centroid distances ~3.8 Å) further stabilizes the lattice. Mercury software visualizes these interactions, with energy frameworks computed using CE-B3LYP/6-31G(d) .

Methodological Pitfalls: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

- NMR vs. X-ray Conflicts: Dynamic effects in solution (e.g., rotameric exchange) may cause NMR splitting absent in the solid state. Variable-temperature NMR or NOESY experiments differentiate static vs. dynamic disorder .

- Mass Spec Anomalies: Isotopic patterns (e.g., Cl⁻ adducts) or in-source fragmentation require high-resolution MS/MS validation. Compare experimental vs. theoretical isotopic distributions using tools like mMass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.